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Compound of Interest

Compound Name: 2-Chloro-6-nitrotoluene

Cat. No.: B1664060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-6-nitrotoluene (CAS No. 83-42-1), a compound of interest in synthetic chemistry and
drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for
these analytical techniques.

Spectroscopic Data Summary

The structural elucidation of 2-Chloro-6-nitrotoluene is supported by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework,
functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data

The 'H NMR spectrum of 2-Chloro-6-nitrotoluene exhibits distinct signals for the aromatic
protons and the methyl group protons. The chemical shifts (d) are influenced by the electronic
effects of the chloro and nitro substituents on the aromatic ring.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
H-3 7.65 Doublet of doublets J=8.1,1.2
H-4 7.45 Triplet J=8.1
H-5 7.80 Doublet of doublets J=8.1,1.2
-CHs 2.60 Singlet -

Note: Data is typically
acquired in CDCls at
300 MHz. Actual
values may vary
slightly based on
experimental

conditions.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
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Carbon Assignment

Chemical Shift (3, ppm)

C-1 (C-CHs) 135.2
C-2 (C-Cl) 132.8
C-3 125.5
c-4 131.0
C-5 128.9
C-6 (C-NO2) 148.5
-CHs 20.7

Note: Data is typically acquired in CDCls at 75

MHz. Actual values may vary slightly based on

experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to vibrational transitions.

Vibrational Mode Frequency (cm™1) Intensity
Asymmetric NO2 Stretch 1530 Strong
Symmetric NO2 Stretch 1350 Strong

C-ClI Stretch 780 Strong

C-H Aromatic Stretch 3100-3000 Medium

C-H Aliphatic Stretch 2950-2850 Medium

C=C Aromatic Stretch 1600-1450 Medium-Strong
Note: Data is typically acquired

from a KBr pellet or as a thin

film.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis.

m/z Relative Intensity (%) Assignment

171 100 [M]* (3°Cl isotope)
173 32 [M+2]* (3”Cl isotope)
141 45 [M-NOJ*

125 85 [M-NO2]*

90 60 [C7He]*

89 75 [C7Hs]*

Note: Data is typically acquired
via Electron lonization (El) at
70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound like 2-Chloro-6-nitrotoluene.

NMR Spectroscopy Protocol

e Sample Preparation:
o Weigh approximately 10-20 mg of 2-Chloro-6-nitrotoluene.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).
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o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample
height in the tube is adequate for the instrument's detector (typically 4-5 cm).

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and improve spectral resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters, including the number of scans, pulse width,
and relaxation delay. For 13C NMR, a greater number of scans is typically required due to
the lower natural abundance of the 13C isotope.

o Acquire the free induction decay (FID) signal.

» Data Processing:

[e]

Apply a Fourier transform to the FID to obtain the NMR spectrum.

o

Phase the spectrum to ensure all peaks are in the absorptive mode.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

o

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Chloro-6-nitrotoluene with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained. KBr is transparent in the mid-IR range.[1]
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o Place a portion of the mixture into a pellet press die.

o Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent
or translucent pellet.

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment or a blank KBr pellet to

o

subtract atmospheric and instrumental interferences.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

o

[¢]

The final spectrum is typically presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (Electron lonization - El) Protocol

e Sample Introduction:

o For a solid sample like 2-Chloro-6-nitrotoluene, a direct insertion probe is commonly

used.
o A small amount of the sample is placed in a capillary tube at the tip of the probe.
o The probe is inserted into the high-vacuum source of the mass spectrometer.
o The probe is gently heated to volatilize the sample directly into the ionization chamber.
¢ lonization and Mass Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

o The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion

source by an electric field.
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o The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole or magnetic sector).

o Detection and Spectrum Generation:
o The separated ions are detected by an electron multiplier or a similar detector.
o The instrument records the abundance of each ion at a specific m/z value.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the workflow of spectroscopic analysis for the structural
elucidation of 2-Chloro-6-nitrotoluene.
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Spectroscopic analysis workflow for 2-Chloro-6-nitrotoluene.

The following diagram illustrates the relationship between the spectroscopic data and the key
structural features of 2-Chloro-6-nitrotoluene.
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Correlation of spectroscopic data to molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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